Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate
Description
Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused triazolo-diazepine core with an ethyl carboxylate substituent. It is primarily utilized in medicinal chemistry as a scaffold for developing central nervous system (CNS)-targeting agents or enzyme inhibitors.
Properties
IUPAC Name |
ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-2-15-8(14)7-11-12-9-10-5-3-4-6-13(7)9/h2-6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXNNVYCPTVQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122353 | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine-3-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-40-2 | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine-3-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine-3-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate (CAS Number: 1380300-40-2) is a heterocyclic compound that has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
This compound is characterized by its unique triazole and diazepine rings. The molecular formula is , with a molecular weight of approximately 210.24 g/mol.
1. Antimicrobial Activity
Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. Studies show that it can inhibit various pathogenic bacteria and fungi effectively.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal activity |
2. Antioxidant Properties
The compound has also demonstrated antioxidant activity in several assays. This property is crucial for mitigating oxidative stress-related diseases. The antioxidant capacity was measured using the DPPH radical scavenging method.
| Assay | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25.5 |
3. Neuropharmacological Effects
This compound has shown potential neuropharmacological effects. It has been studied for its anxiolytic and sedative properties in animal models. The compound appears to modulate neurotransmitter systems effectively.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. This compound was among the compounds tested and exhibited promising results against resistant strains of Escherichia coli and Staphylococcus aureus .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment conducted on rodents to evaluate the anxiolytic effects of the compound through behavioral tests (e.g., elevated plus maze), results indicated a significant reduction in anxiety-like behavior at specific dosages . This suggests potential therapeutic applications in anxiety disorders.
Comparison with Similar Compounds
Core Structural Variations
The compound’s closest analogs differ in their fused ring systems or substituents:
Key Observations :
- Ring Size and Flexibility : The diazepine ring (7-membered) in the target compound offers greater conformational flexibility compared to the 6-membered azepine or rigid thiadiazole/thiadiazine systems .
- Polarity and Solubility : The ethyl carboxylate group enhances aqueous solubility relative to analogs like 4-{triazolo-azepin-3-ylmethyl}aniline, which lacks ionizable groups .
Pharmacological and Physicochemical Properties
Implications :
Stability and Reactivity
- Triazolo-diazepine vs. Triazolo-thiadiazole : The diazepine core is less electron-deficient than the thiadiazole system, reducing susceptibility to nucleophilic attack. This enhances stability under physiological conditions compared to sulfur-containing analogs .
- Ester Group Reactivity: The ethyl carboxylate is prone to hydrolysis under basic conditions, similar to other esters like methyl 5-(acetyloxy)-4-oxopentanoate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
